

# A Spectroscopic Guide to 4-Bromo-2,2-dimethyl-3-pentanone (1-Bromopinacolone)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromo-2,2-dimethyl-3-pentanone

**Cat. No.:** B2887267

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-2,2-dimethyl-3-pentanone**, more commonly known as 1-Bromopinacolone, is a halogenated ketone of significant interest in synthetic organic chemistry. Its utility as a building block and intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, necessitates a thorough understanding of its structural and spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromopinacolone, offering field-proven insights into its characterization. The structural formula of 1-Bromopinacolone is  $C_6H_{11}BrO$ , and its CAS number is 5469-26-1.<sup>[1]</sup>

This document is designed to serve as a practical reference for researchers, enabling accurate identification and characterization of this compound in a laboratory setting. The causality behind experimental choices and the interpretation of spectral data are explained to ensure a self-validating system of analysis.

## Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 1-Bromopinacolone.

Caption: Molecular structure of **4-Bromo-2,2-dimethyl-3-pentanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 1-Bromopinacolone is relatively simple, reflecting the symmetry of the molecule.

Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)[\[2\]](#)

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	1.23	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub>
b	4.17	Singlet	2H	CH <sub>2</sub> Br

Interpretation:

- Singlet at 1.23 ppm (9H): This signal corresponds to the nine equivalent protons of the tert-butyl group. The absence of adjacent protons results in a singlet. The chemical shift is in the expected region for alkyl protons.
- Singlet at 4.17 ppm (2H): This downfield singlet is assigned to the two protons of the bromomethyl group (-CH<sub>2</sub>Br). The electronegative bromine atom and the adjacent carbonyl group deshield these protons, causing them to resonate at a lower field. The lack of neighboring protons leads to a singlet multiplicity.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. While explicit experimental data is not readily available in the searched literature, a predicted spectrum can be inferred based on typical chemical shifts for similar functional groups.

Expected  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Atom	Expected Chemical Shift ( $\delta$ , ppm)	Rationale
C=O	~200-210	The carbonyl carbon is significantly deshielded and appears far downfield.
$\text{C}(\text{CH}_3)_3$	~40-50	The quaternary carbon of the tert-butyl group.
$\text{CH}_2\text{Br}$	~30-40	The carbon attached to the electronegative bromine atom is shifted downfield.
$\text{C}(\text{CH}_3)_3$	~25-30	The three equivalent methyl carbons of the tert-butyl group.

**Causality of Chemical Shifts:** The electronegativity of the oxygen and bromine atoms plays a crucial role in determining the chemical shifts. The carbonyl carbon experiences the strongest deshielding effect, followed by the carbon atom bonded to bromine. The aliphatic carbons of the tert-butyl group appear at the most upfield positions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of 1-bromo-3,3-dimethyl-2-butanone is available through the NIST WebBook.[\[3\]](#)

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1720	Strong	C=O stretch (ketone)
~1470	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~600-700	Medium-Strong	C-Br stretch

#### Interpretation:

- ~2970 cm<sup>-1</sup>: This strong absorption is characteristic of the C-H stretching vibrations of the methyl and methylene groups in the molecule.
- ~1720 cm<sup>-1</sup>: A very strong and sharp peak in this region is the hallmark of a carbonyl (C=O) group in a ketone. Its position indicates a saturated ketone environment.
- ~1470 cm<sup>-1</sup> and ~1370 cm<sup>-1</sup>: These medium intensity bands are due to the bending vibrations of the C-H bonds in the alkyl groups.
- ~600-700 cm<sup>-1</sup>: The absorption corresponding to the C-Br stretching vibration is typically found in this lower frequency region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 1-bromo-3,3-dimethyl-2-butanone is available from the NIST WebBook.[\[4\]](#)

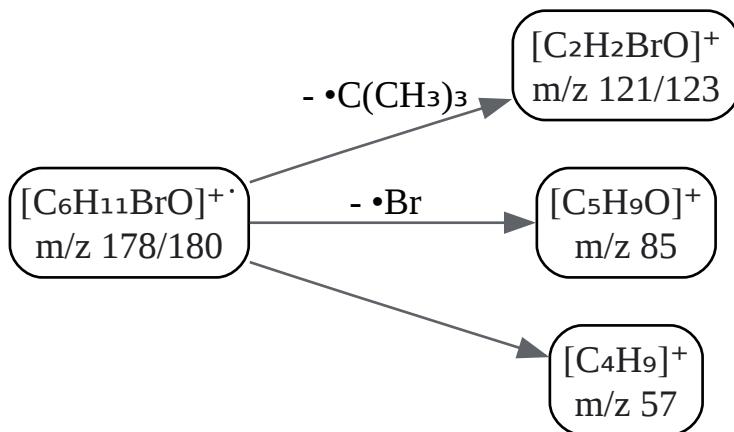
#### Major Fragment Ions in the Mass Spectrum

m/z	Proposed Fragment Ion	Fragmentation Pathway
178/180	$[\text{C}_6\text{H}_{11}\text{BrO}]^+$	Molecular Ion ( $\text{M}^+$ )
121/123	$[\text{M} - \text{C}_4\text{H}_9]^+$	$\alpha$ -cleavage, loss of tert-butyl radical
85	$[\text{C}_5\text{H}_9\text{O}]^+$	$\alpha$ -cleavage, loss of bromine radical
57	$[\text{C}_4\text{H}_9]^+$	tert-butyl cation

#### Interpretation of Fragmentation:

The mass spectrum of 1-Bromopinacolone exhibits a characteristic fragmentation pattern for an  $\alpha$ -bromoketone.

- Molecular Ion (m/z 178/180): The presence of two peaks of roughly equal intensity for the molecular ion is a definitive indicator of the presence of a single bromine atom, due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .
- $\alpha$ -Cleavage: The most common fragmentation pathway for ketones is  $\alpha$ -cleavage, the breaking of the bond adjacent to the carbonyl group.
  - Loss of a tert-butyl radical ( $[\text{C}_4\text{H}_9\bullet]$ ) results in the acylium ion at m/z 121 and 123 (containing the bromine isotopes).
  - Loss of a bromine radical ( $[\text{Br}\bullet]$ ) leads to the formation of the acylium ion at m/z 85.
- tert-Butyl Cation (m/z 57): The peak at m/z 57 is typically the base peak in the spectrum and corresponds to the highly stable tert-butyl cation ( $[\text{C}_4\text{H}_9]^+$ ).



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Caption: Key fragmentation pathways of 1-Bromopinacolone in mass spectrometry.

## Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromopinacolone in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse proton spectrum with a  $90^\circ$  pulse.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.

- Set the spectral width to cover the range of 0 to 220 ppm.
- A larger number of scans will be required compared to  $^1\text{H}$  NMR to obtain an adequate signal-to-noise ratio.

## IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid 1-Bromopinacolone directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or salt plates.
  - Record the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation from any impurities or by direct infusion if the sample is pure.
- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass range of  $\text{m/z}$  40 to 250.
  - The data system will record the relative abundance of each ion.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of **4-Bromo-2,2-dimethyl-3-pentanone** (1-Bromopinacolone). The distinctive signals in the <sup>1</sup>H NMR, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, particularly the isotopic signature of bromine, collectively serve as a reliable fingerprint for this compound. By understanding the principles behind the spectroscopic techniques and the interpretation of the resulting data, researchers can confidently utilize this valuable synthetic intermediate in their work.

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